[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine
Overview
Description
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine, also known as CMI-T, is an aromatic amine compound with a wide range of applications in scientific research. CMI-T has been used in a number of biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Synthesis of Novel Compounds
Microwave-assisted Hantzsch thiazole synthesis utilizes 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones in the preparation of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the utility of the core structure in generating complex thiazole derivatives through efficient methods (Kamila, Mendoza, & Biehl, 2012). Similarly, the microwave-assisted synthesis of 3-(6-phenylimidazo[2,1-b]thiazol-5-yl)quinoxalin-2(1H)-ones highlights the adaptability of this structure in crafting quinoxalinone derivatives (Mukherjee, Watanabe, & Biehl, 2012).
Biological Activities
Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole demonstrated broad-spectrum anthelmintic activity, suggesting potential applications in developing novel anthelmintic agents (Brewer, Dorgan, Manger, Mamalis, & Webster, 1987). Compounds derived from this chemical framework were also explored for their antimicrobial activities, indicating the potential for discovering new antimicrobial agents (Shankerrao, Bodke, & Santoshkumar, 2017).
Pesticidal Applications
Derivatives of this compound, such as 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole, showed promising pesticidal activities against mosquito larvae and phytopathogenic fungi, highlighting their potential as lead compounds in developing new pesticides (Choi et al., 2015).
properties
IUPAC Name |
2-chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-7-6-17-12-15-11(5-16(7)12)8-2-3-9(13)10(14)4-8/h2-6H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBAJFRFHTOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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